2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core linked to a hydrazide moiety through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common route starts with the preparation of 1-methyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the intermediate. This intermediate is subsequently treated with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
- 2-(2-amino-phenyl)benzimidazole
- 4-(2-phenyl-1H-benzimidazol-1-yl)benzoic acid methyl ester
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to its combination of a benzimidazole core with a hydrazide moiety linked through a sulfanyl bridge. This structure imparts specific chemical properties and biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C18H18N4OS2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS2/c1-22-16-6-4-3-5-15(16)20-18(22)25-12-17(23)21-19-11-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
InChI Key |
IQGPOHBGJCWZIX-YBFXNURJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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